molecular formula C11H13Cl2NO B1295387 3',4'-Dichloropivalanilide CAS No. 7160-22-7

3',4'-Dichloropivalanilide

Cat. No. B1295387
CAS RN: 7160-22-7
M. Wt: 246.13 g/mol
InChI Key: WMFDYXPRRHDSQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated organic compounds is a topic of interest in the papers provided. For instance, one paper describes a one-pot synthesis method for 3,4-dihydropyrimidin-2(1H)-one derivatives using chloroacetic acid as a catalyst . This method is noted for its good to excellent yields and short reaction times, which could be relevant if a similar approach were to be used for synthesizing 3',4'-Dichloropivalanilide. Another paper outlines a highly enantioselective four-step synthesis of 3,4-dichloro-phenylalanine, which could offer insights into the synthesis of chlorinated aromatic compounds like 3',4'-Dichloropivalanilide .

Molecular Structure Analysis

The molecular structure of 3',4'-Dichloropivalanilide would likely include a pivaloyl group attached to an aniline ring substituted with two chlorine atoms. While the papers do not directly analyze this compound, they do discuss chlorinated aromatic compounds, which can provide a basis for understanding the electronic effects of chlorine substituents on an aromatic ring . These effects are important for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3',4'-Dichloropivalanilide, but they do describe chemical reactions involving chlorinated compounds. For example, the synthesis of 4-chlorofurans involves a CuCl/bipy-catalyzed cyclization followed by dechloroacetoxylation and dehydrohalogenation . These types of reactions could be relevant when considering the reactivity of chlorinated anilides like 3',4'-Dichloropivalanilide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3',4'-Dichloropivalanilide are not discussed in the papers, the properties of chlorinated aromatic compounds in general can be inferred. Chlorine substituents can increase the density and boiling point of the compound due to their relatively high atomic mass and potential for increased intermolecular interactions. The presence of chlorine can also influence the acidity and basicity of the compound, as well as its solubility in various solvents .

Scientific Research Applications

Analysis of Global Trends and Studies on Herbicide Toxicity

  • Research Focus : The paper by Zuanazzi, Ghisi, and Oliveira (2020) explores the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a herbicide related to 3',4'-Dichloropivalanilide. This review provides insights into the characteristics of herbicide toxicity and mutagenicity, highlighting the rapid development in this field and the need for future research focusing on molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Cytogenetic Effects of Herbicide Degradation Products

  • Herbicide Degradation : Prasad and Pramer (1969) investigated the influence of 3',4'-Dichloropropionanilide (a herbicide used in rice fields) and its degradation products on nuclear division in root cells, providing insights into the environmental and biological impacts of these substances (Prasad & Pramer, 1969).

Degradation of Chlorophenols in the Environment

  • Cometabolic Degradation : Kim and Hao (1999) focused on the degradation of chlorophenols, closely related to 3',4'-Dichloropivalanilide, by Acinetobacter species. This study helps in understanding the environmental fate of such compounds (Kim & Hao, 1999).

Enzyme Detoxication in Herbicide Selectivity

  • Herbicide Resistance : Still and Kuzirian (1967) discussed the enzyme detoxification of 3',4'-Dichloropropionanilide in rice and barnyard grass, a factor in herbicide selectivity. This research is vital for understanding how different plants respond to herbicide exposure (Still & Kuzirian, 1967).

Environmental and Health Impacts

  • Microbial Ecology and Kinetics : Carvalho et al. (2010) examined the microbial ecology and kinetics of propanil-degrading enrichments, which are vital for understanding the biodegradation and removal of compounds like 3',4'-Dichloropivalanilide from the environment (Carvalho et al., 2010).

Safety And Hazards

3’,4’-Dichloropivalanilide is intended for research and development use only. It is not advised for medicinal, household, or other uses .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFDYXPRRHDSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221836
Record name 3',4'-Dichloropivalanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloropivalanilide

CAS RN

7160-22-7
Record name N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7160-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloropivalanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichloropivalanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLORO-2,2-DIMETHYLPROPIONANILIDE
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Synthesis routes and methods I

Procedure details

3,4-dichloroaniline (150 g) in TBME (1L) was cooled to 10-15° C. 30% aq NaOH (141 g, 1.14 equiv) was added, and the solution stirred vigorously via overhead mechanical stirrer. Trimethylacetyl chloride (“PivCl”, 126 mL) was added at such a rate as to keep the internal temperature below 30° C. During this addition, the solution mixture becomes thick with white solid product. When the addition was complete (10-15 min), the mixture was heated to 30-35° C. for 1 hr, and then allowed to cool. The reaction mixture was held at −5° C. (overnight), and then filtered, rinsing first with 90:10 water/MeOH (600 mL) and then water (900 mL). Drying under vacuum yielded 195 g (86%) product, as off-white crystals. LCMS m/z 246(M−H)+.
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86%

Synthesis routes and methods II

Procedure details

3,4-dichloroaniline (150 g) was dissolved in 1.0 L TBME and the solution was cooled to 10° C. Sodium hydroxide (140.7 g of a 30% aqueous solution) was added under mechanical stirring. Pivaloyl chloride (125.9 mL) was added dropwise while keeping the internal temperature under 35° C. After the addition, the temperature of the reaction was maintained at 30-35° C. for a further 30 min. The reaction mixture was then allowed to cool to room temperature and subsequently kept at 0-5° C. for 1 h. The resulting precipitate was filtered of and washed with 600 mL water/MeOH (90/10) and then with 900 mL water. The resulting solid was the dried in a vacuum oven at 55° C. for 4 days. Yield: 162 g. 1H-NMR (DMSO-d6) δ 9.46 (s, 1H), 8.04 (d, J=2.4 Hz, 1H), 7.65 (dd, J=9.0. 2.4 Hz, 1H), 7.54 (d, J=9.0 Hz, 1H), 1.22 (9H, s).
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150 g
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1 L
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Synthesis routes and methods III

Procedure details

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